N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylphenyl group, a methoxyphenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzamide with an appropriate reagent to introduce the carbamoyl group.
Introduction of the Methoxyphenyl Group: The next step involves the reaction of the carbamoylphenyl intermediate with 4-methoxybenzyl chloride under basic conditions to form the methoxyphenyl derivative.
Formation of the Morpholinoethyl Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholinoethyl group.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can be compared with similar compounds such as:
N1-(4-carbamoylphenyl)-N2-(2-phenylethyl)oxalamide: Lacks the methoxy and morpholino groups, resulting in different chemical properties and biological activities.
N1-(4-carbamoylphenyl)-N2-(2-(4-hydroxyphenyl)-2-morpholinoethyl)oxalamide: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-18-8-4-15(5-9-18)19(26-10-12-31-13-11-26)14-24-21(28)22(29)25-17-6-2-16(3-7-17)20(23)27/h2-9,19H,10-14H2,1H3,(H2,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALRBZFHDKBZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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